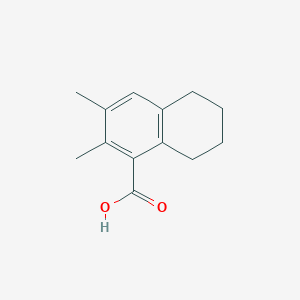

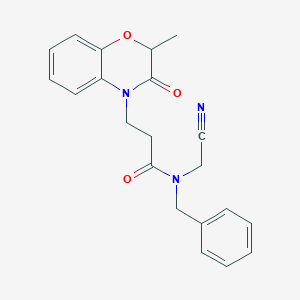

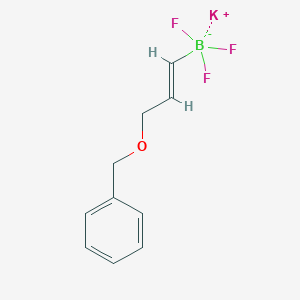

![molecular formula C18H11ClF3N3OS B2915036 2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone CAS No. 344263-20-3](/img/structure/B2915036.png)

2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of the trifluoromethyl group and the pyridine ring could contribute to its biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other trifluoromethylpyridine derivatives. For instance, the synthesis of 2-alkyl/aryl 3-esters 5-aminoaryl pyridine is based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reagents

"2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one" serves as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This utility extends to the transformation of enamines, indoles, β-keto esters, pyrroles, and anilines into trifluoromethylthio compounds, showcasing the compound's role in synthesizing β-lactam triflones and facilitating coupling-type reactions for aryl iodides (Huang et al., 2016).

Synthesis of Heteroatomic Compounds

A study focused on synthesizing new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone demonstrates the synthetic versatility of related compounds. These derivatives exhibit significant biological activities, including antioxidant effects and the potential for drug development, highlighting the biological relevance of structurally similar compounds (Farzaliyev et al., 2020).

Development of Polyimides

The synthesis of novel fluorinated polyimides using a compound structurally related to the one showcases applications in materials science. These polyimides, derived from aromatic diamine monomers, exhibit desirable properties like solubility in polar organic solvents and excellent thermal stability, indicating potential applications in advanced materials and engineering (Yin et al., 2005).

Advanced Optical Materials

Another study introduces transparent polyimides with high refractive indices and small birefringences, synthesized from thiophenyl-substituted benzidines. These materials offer significant advantages for optical applications due to their good thermomechanical stabilities and transparency, underscoring the role of related compounds in developing high-performance optical materials (Tapaswi et al., 2015).

Antifungal Agent Synthesis

The compound "2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone" might share synthetic or functional parallels with intermediates in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This illustrates its potential relevance in pharmaceutical synthesis, where specific structural features are critical for activity (Butters et al., 2001).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N3OS/c19-14-6-13(18(20,21)22)9-23-16(14)12-7-24-17(25-8-12)27-10-15(26)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQBPIXYAZMDMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

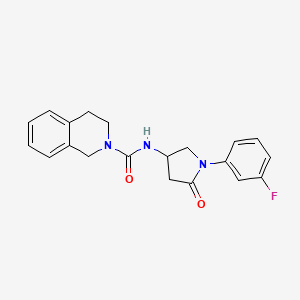

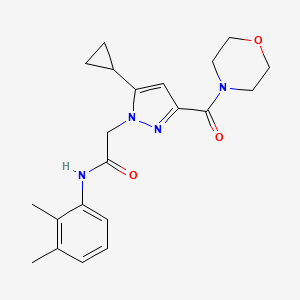

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)

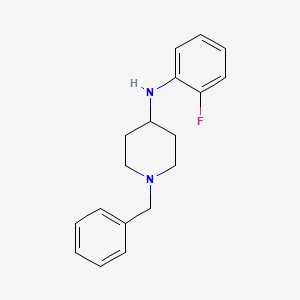

![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)

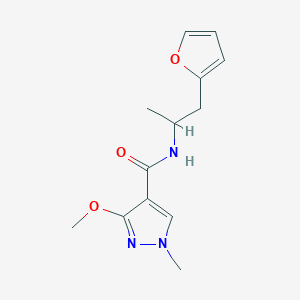

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)

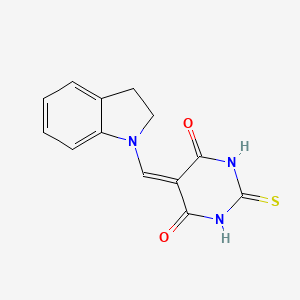

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)